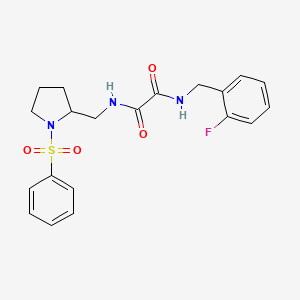

N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4S/c21-18-11-5-4-7-15(18)13-22-19(25)20(26)23-14-16-8-6-12-24(16)29(27,28)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCTZOGUXMHROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-fluorobenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- 2-Fluorobenzyl group

- Phenylsulfonyl moiety

- Pyrrolidinyl unit

These functional groups contribute to its unique chemical properties and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FN3O4S |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 896266-09-4 |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain biological pathways, potentially leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound's structure indicates it may interact with neurotransmitter systems or inflammatory pathways.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects, including:

- Anti-inflammatory activity : The compound has shown promise in reducing inflammation in various experimental models.

- Antitumor activity : Initial studies suggest potential antitumor effects, warranting further exploration in cancer research.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .

- Antitumor Studies : In a preliminary in vivo study, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its role as a potential anticancer agent.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

- Formation of Pyrrolidinyl Intermediate : This begins with the reaction of a pyrrolidine derivative with phenylsulfonyl chloride under basic conditions.

- Introduction of the Fluorobenzyl Group : The next step involves adding the fluorobenzyl moiety to the pyrrolidinyl intermediate.

- Oxalamide Formation : Finally, the oxalamide group is introduced through a reaction with oxalyl chloride in the presence of a base.

Comparison with Similar Compounds

Antiviral Oxalamides ()

Compounds 13–15 in feature a 4-chlorophenyl group at N1 and thiazolyl-pyrrolidinylmethyl groups at N2. Key differences:

Table 1: Antiviral Oxalamides vs. Target Compound

Umami Flavoring Agents ()

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are oxalamides optimized for taste modulation. Key contrasts:

- Substituent Design : Flavoring agents prioritize methoxy and pyridinyl groups for receptor activation (hTAS1R1/hTAS3), whereas the target compound’s fluorobenzyl and sulfonyl groups suggest therapeutic applications.

- Metabolism : S336 and S5456 undergo rapid hepatic metabolism without amide hydrolysis, indicating that sulfonyl groups in the target compound may enhance metabolic stability.

Table 2: Flavoring Oxalamides vs. Target Compound

Enzyme Inhibitors ()

Adamantyl-containing oxalamides (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) inhibit soluble epoxide hydrolase (sEH). Comparisons include:

- Rigid Substituents : Adamantyl groups enhance hydrophobic interactions with enzymes, while the target’s phenylsulfonyl-pyrrolidine may favor binding to proteases or viral targets.

- Synthesis Purity : Analogous compounds in achieve >90% purity via silica chromatography, suggesting scalable synthesis for the target compound.

Structural Analogs with Sulfonyl-Pyrrolidine Motifs ()

Close analogs include:

- CAS 896270-10-3 : N1-(2-Chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide.

- CAS 896281-42-8 : N1-(2-Fluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide.

Key Differences :

- Halogen Position : 2-Fluorobenzyl (target) vs. 2-fluorophenyl (CAS 896281-42-8) affects steric and electronic profiles.

- Sulfonyl Groups : Phenylsulfonyl (target) vs. mesitylsulfonyl (CAS 896281-42-8) alters steric bulk and solubility.

Critical Analysis of Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine in the benzyl position may reduce oxidative metabolism compared to methoxy or chlorophenyl groups.

- Sulfonyl vs. Heterocyclic R2 Groups : Sulfonyl-pyrrolidine improves solubility and target selectivity over thiazolyl or pyridinyl groups.

- Synthetic Feasibility : High-yield methods (e.g., 52% for fluorophenyl analog in ) support scalable production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.